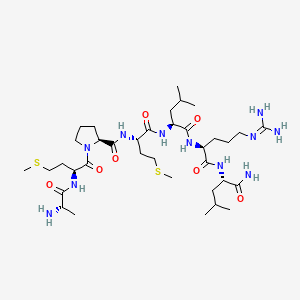![molecular formula C8H18Cl2N2 B568425 Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride CAS No. 113570-68-6](/img/structure/B568425.png)
Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride: is a heterocyclic compound with the molecular formula C8H18Cl2N2. It is a derivative of pyrido[1,2-a]pyrazine and is characterized by its octahydro structure, which means it is fully saturated with hydrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Wirkmechanismus
Biochemical Pathways
Pyrrolopyrazine derivatives, a class of compounds to which octahydro-1h-pyrido[1,2-a]pyrazine belongs, have been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
One study suggests that certain compounds with a similar structure display high affinity toward the í-opioid receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride can be achieved through several methods. One common approach involves the nitro-Mannich reaction, where an unexpected nitro group displacement leads to the formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core . This method represents one of the shortest routes to this pharmacologically relevant heterobicyclic system.
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes. For example, the preparation of pyrrolopyrazine derivatives, which are structurally similar, involves cyclization, ring annulation, and cycloaddition reactions . These methods are scalable and can be adapted for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for drug discovery and development .
Medicine: In medicine, this compound has been investigated for its potential therapeutic effects. It has shown promise as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various manufacturing processes .
Vergleich Mit ähnlichen Verbindungen
Pyrrolopyrazine Derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral effects.
Octahydro-2H-pyrazino[1,2-a]pyrazine: This compound is structurally similar and has been investigated for its pharmacophoric properties.
Uniqueness: Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride is unique due to its fully saturated structure and its ability to form stable complexes with various biological targets. This makes it a valuable tool in both scientific research and industrial applications.
Eigenschaften
IUPAC Name |
2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-5-10-6-4-9-7-8(10)3-1;;/h8-9H,1-7H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVLTIYFENRBIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCNCC2C1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2S)-2-(5,5-dimethyloxolan-2-yl)-2-[(3S,4S,5R,8S,10S,13R,14S,17R)-3-hydroxy-4-(hydroxymethyl)-4,10,13,14-tetramethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]acetic acid](/img/structure/B568357.png)
![1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methoxyphenyl]-2-methoxyphenyl]pyrrole-2,5-dione](/img/structure/B568359.png)

![2H-Isoxazolo[4,5-f]isoindole](/img/structure/B568361.png)
![[(2R,3R,4S,5R,6R)-6-[[(3S,3aS,9aS,9bS)-3,6,9-trimethyl-2,7-dioxo-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-5-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B568364.png)
